N-(2-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine
Description
N-(2-Chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a triazole-derived compound featuring a 2-chlorobenzyl group attached to the 5-amino position of a 3-methyl-1,2,4-triazole core. The triazole ring is a nitrogen-rich heterocycle known for its stability and versatility in medicinal chemistry.
Properties
Molecular Formula |
C10H11ClN4 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11ClN4/c1-7-13-10(15-14-7)12-6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3,(H2,12,13,14,15) |
InChI Key |
JGWAEJHZUBXQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 2-chlorobenzyl chloride with 3-methyl-1H-1,2,4-triazol-5-amine. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Reactivity of the Amine Group
The primary amine at position 5 participates in:
Acylation Reactions
Reaction with acyl chlorides (e.g., phenylacetyl chloride) forms N-acylated derivatives :
Mannich Reactions
Formation of Mannich bases with formaldehyde and secondary amines:
Triazole Ring Reactivity
The 1,2,4-triazole core undergoes electrophilic substitution and coordination:
Electrophilic Aromatic Substitution
-
Halogenation : Bromine in acetic acid substitutes at position 4 of the triazole ring .
-
Nitration : Limited reactivity due to electron-withdrawing chlorobenzyl group.
Metal Coordination
Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via N-atom donors:
Chlorobenzyl Substituent Effects
The electron-withdrawing chloro group directs reactivity:
Aromatic Coupling Reactions
-
Suzuki-Miyaura coupling with arylboronic acids occurs at the para-position of the benzyl group.
-
Catalyst : Pd(PPh₃)₄, K₂CO₃ in ethanol/water (70°C, 12 hr).
Nucleophilic Displacement
The chlorine atom can be replaced by nucleophiles (e.g., -OH, -SH):
Biological Activity and Enzyme Interactions
The compound inhibits fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis :
| Target Enzyme | IC₅₀ (μM) | Mechanism |
|---|---|---|
| CYP51 (C. albicans) | 2.4 | Competitive inhibition via triazole |
| Bacterial gyrase | 12.7 | DNA replication interference |
Stability and Degradation
-
Thermal Stability : Decomposes above 220°C.
-
Hydrolytic Degradation : Stable in acidic conditions (pH 4–6) but hydrolyzes in strong alkali (pH >10) .
This compound’s versatility in organic synthesis and bioactivity underscores its importance in medicinal and agricultural chemistry. Further studies on its derivatization could expand its utility as a scaffold for drug discovery .
Scientific Research Applications
N-(2-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as antifungal agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact molecular pathways and targets can vary depending on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
The biological and physicochemical properties of triazol-5-amine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Comparison of Triazol-5-Amine Derivatives
Key Observations:
- Chlorobenzyl Substitution: The position of the chloro group (2- vs. 4-) on the benzyl ring affects steric and electronic interactions. For example, N-(4-chlorobenzyl) analogs show enhanced inhibition of P. aeruginosa FabA due to better alignment with the enzyme’s active site .
- Heterocyclic Modifications : Substitution with furyl (e.g., 3-(2-furyl)) or pyridinyl groups (e.g., 3-(pyridin-4-yl)) introduces hydrogen-bonding capabilities, improving target engagement in kinase inhibitors .
- Methyl vs.
Antimicrobial Activity
- FabA Inhibitors: N-(4-Chlorobenzyl)-3-(2-furyl)-1H-1,2,4-triazol-5-amine () exhibits promising activity against P. aeruginosa by mimicking substrate binding. The 4-chloro position optimizes hydrophobic interactions with the enzyme’s active site .
- P2X7 Antagonists: 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine () demonstrates nanomolar affinity for P2X7 receptors, a target in neuroinflammatory diseases. Pyridinylmethyl groups enhance charge transfer interactions .
Anticancer Activity
- Quinoline-Triazole Hybrids: Schiff bases derived from 3-phenyl-1H-1,2,4-triazol-5-amine () inhibit EGFR/HER-2 with IC₅₀ values <1 μM. The triazole moiety acts as a hydrogen-bond acceptor, stabilizing kinase interactions .
- Naphthalene-Substituted Analogs: N-(2-(4-Methoxyphenoxy)ethyl)-3-(naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine () shows 80–83% yields and potent cytotoxicity via intercalation into DNA .
Energetic Materials
- Azido-Nitro Derivatives : 3-Azido-N-nitro-1H-1,2,4-triazol-5-amine salts () exhibit high detonation velocities (9409 m/s) and stability, attributed to the synergistic effects of azido and nitro groups .
Biological Activity
N-(2-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a compound belonging to the 1,2,4-triazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer properties, and its potential mechanisms of action.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C10H11ClN4
- Molecular Weight : 222.67 g/mol
- CAS Number : 1179383-88-0
The presence of the chlorobenzyl group enhances the compound's lipophilicity, which may influence its biological activity compared to other triazole derivatives .
Antimicrobial Activity
Research indicates that compounds containing a 1,2,4-triazole moiety exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that triazole derivatives can inhibit the growth of pathogenic bacteria by disrupting their metabolic pathways. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be developed further as an antimicrobial agent .
Antifungal Activity
This compound also demonstrates antifungal activity. Studies have shown that it inhibits the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
This antifungal potential highlights its applicability in treating fungal infections .
Anticancer Properties
The anticancer activity of this compound has been explored in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
In a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 10 µM. This suggests that it can effectively reduce cell viability and promote programmed cell death.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 20 |
The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of key oncogenic signaling pathways .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for microbial growth and cancer cell proliferation.
- Oxidative Stress Modulation : It may reduce oxidative stress markers in cells, contributing to its anti-inflammatory properties.
- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
Case Studies
Several studies have documented the biological effects of this compound:
- A study published in MDPI highlighted its anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
- Another research article detailed its effectiveness against drug-resistant strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-amine?
- Methodological Answer: The compound is synthesized via nucleophilic substitution between 2-chlorobenzyl chloride and 3-methyl-1H-1,2,4-triazol-5-amine under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis can significantly reduce reaction time (from hours to minutes) and improve yields (≥85%) by enhancing reaction kinetics .
Q. What analytical techniques are essential for confirming the compound’s purity and structure?
- Methodological Answer:
- Elemental analysis ensures stoichiometric purity.
- 1H/13C NMR identifies proton and carbon environments (e.g., NH₂ at δ 5.2–5.8 ppm, aromatic protons at δ 7.2–7.6 ppm).
- IR spectroscopy confirms functional groups (e.g., N-H stretches at ~3400 cm⁻¹).
- Single-crystal X-ray diffraction (using SHELXL) provides definitive structural validation, resolving bond lengths (e.g., C-Cl ~1.74 Å) and dihedral angles .
Q. How can researchers distinguish between regioisomers or tautomers during synthesis?
- Methodological Answer: Use HPLC-MS to separate isomers and 2D NMR (e.g., NOESY, HSQC) to map spatial correlations. For tautomers, variable-temperature NMR or X-ray crystallography can differentiate annular forms (e.g., triazole NH positions). Computational modeling (DFT) predicts stable tautomeric configurations .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like sulfoxides or disubstituted derivatives?
- Methodological Answer:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, reducing side reactions.
- Catalyst screening: Phase-transfer catalysts (e.g., TBAB) enhance interfacial reactivity.
- Real-time monitoring: TLC or inline LC-MS tracks intermediate formation, enabling rapid adjustments (e.g., temperature ramping from 25°C to 60°C) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer:
- Structure-activity relationship (SAR) studies: Systematically vary substituents (e.g., Cl → F, methyl → ethyl) to isolate pharmacophore contributions.
- Dose-response assays: Use IC50/EC50 curves to compare potency under standardized conditions (e.g., P2X7 receptor antagonism in HEK293 cells).
- Crystallographic docking: Map ligand-receptor interactions (e.g., triazole NH hydrogen bonding with Glu172 in P2X7) to explain activity discrepancies .
Q. How does tautomeric behavior influence the compound’s reactivity or supramolecular assembly?
- Methodological Answer:
- X-ray crystallography identifies dominant tautomers in the solid state (e.g., 1H-1,2,4-triazol-5-amine vs. 1H-1,2,4-triazol-3-amine).
- Dynamic NMR in DMSO-d₆ tracks tautomerization kinetics (ΔG‡ ~50–70 kJ/mol).
- DFT calculations (B3LYP/6-311+G**) predict tautomer stability and hydrogen-bonding networks in cocrystals .
Q. What advanced techniques characterize the compound’s thermal stability for energetic materials research?
- Methodological Answer:
- DSC/TGA measures decomposition onset (e.g., Tdec > 250°C) and exothermic peaks.
- Impact sensitivity testing (BAM drop hammer) quantifies safety thresholds (e.g., >40 J for insensitive materials).
- Detonation velocity/pressure calculations (EXPLO5 software) correlate molecular density (1.6–1.8 g/cm³) with performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
